Tampramine fumarate
Overview
Description
Tampramine fumarate, also known as AHR-9377, is a tricyclic antidepressant (TCA) that was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor and has negligible affinity for adrenergic, histaminergic, and muscarinic receptors .
Molecular Structure Analysis
Tampramine fumarate has a molecular formula of C27H28N4O4 . The InChIKey, which is a unique identifier for chemical substances, is USQAILMOWHOBTK-WLHGVMLRSA-N .Scientific Research Applications
1. Cancer Research and Treatment
Chemoresistance in Colorectal Cancer : Research indicates that tumor-associated macrophages (TAMs) become activated during chemotherapy treatment with drugs like 5-fluorouracil, releasing factors that protect colorectal cancer cells against chemotherapy. Metabolomics analysis revealed that substances like putrescine, part of the polyamine group, contribute to resistance against chemotherapy-triggered cancer cell apoptosis and tumor suppression, suggesting a role in chemoresistance mechanisms (Zhang et al., 2016).
Oestrogen Antagonists in Breast Cancer Treatment : The development of 'pure' oestrogen antagonists like fulvestrant provides an effective treatment for oestrogen receptor-positive breast tumors. These agents offer an alternative to tamoxifen, which has been the standard treatment for over 30 years. Fulvestrant demonstrates high binding affinity to estrogen receptors and effectively blocks estrogen-mediated gene transcription, offering a potential treatment for tamoxifen-resistant breast cancer patients (Howell, 2006).
2. Immunotherapy and Tumor Microenvironment
- Targeting Tumor-Associated Macrophages : Research on tumor-associated macrophages (TAMs) as a strategy for modifying the immunosuppressive tumor microenvironment in cancer immunotherapy has gained prominence. Monoamine oxidase A (MAO-A) is identified as a crucial regulator in TAMs, influencing their immunosuppressive functions. Repurposing monoamine oxidase inhibitors (MAOIs) for TAM reprogramming could significantly improve cancer immunotherapy outcomes (Wang et al., 2021).
3. Neurological and Cardiovascular Disease Treatment
- Emerging Applications in Neurological and Cardiovascular Diseases : Fumarates, including tampramine fumarate, have shown promise beyond their current applications in psoriasis and multiple sclerosis. Their antioxidative, immunomodulatory, and neuroprotective properties make them attractive therapeutic candidates for other pathologies, including neurological and cardiovascular diseases. Understanding their pharmacokinetics and pharmacodynamics is crucial for repurposing these drugs for new therapeutic applications (Hoogendoorn et al., 2021).
Future Directions
properties
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4.C4H4O4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27;5-3(6)1-2-4(7)8/h3-8,10-15H,9,16-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQAILMOWHOBTK-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tampramine fumarate | |
CAS RN |
83166-18-1 | |
Record name | Tampramine fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83166-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tampramine fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAMPRAMINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G81BBX0DG1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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